N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-((3-((4-Fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonated oxazolidine moiety at the N1 position and a 2-methoxyphenethyl group at the N2 position. The 4-fluorophenyl sulfonyl group may enhance metabolic stability and target binding, while the 2-methoxyphenethyl group could influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCIETWJDFHRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazolidine ring and various aromatic moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl and methoxyphenethyl groups enhances its chemical reactivity and potential interactions with biological targets.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. The oxazolidine structure allows for potential interactions with target proteins, influencing various biological pathways.
Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition against certain enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 0.5 |
| Cyclooxygenase-2 (COX-2) | Non-competitive | 0.8 |
| Carbonic Anhydrase II | Mixed | 1.2 |
These results suggest that the compound could be a promising candidate for further development as a therapeutic agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 6.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 7.0 | Inhibition of angiogenesis |
These findings highlight the potential of this compound in cancer therapeutics.
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various oxazolidine derivatives on Protein Kinase A. The results indicated that modifications to the sulfonyl group significantly enhanced enzyme binding affinity, suggesting a structure-activity relationship that could be leveraged in drug design.
- Anticancer Efficacy : Another research article detailed the effects of this compound on breast cancer cells, demonstrating its ability to induce apoptosis through mitochondrial pathways. This study provides insight into the compound's mechanism and supports its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
The target compound shares structural motifs with several oxalamides in the evidence, differing primarily in substituent groups. Key comparisons include:
N1 Substituent Variations
N2 Substituent Variations
Antiviral Activity
- Thiazolyl-piperidinyl Oxalamides (Compounds 13–15) : Showed potent HIV entry inhibition (IC₅₀ < 1 µM), attributed to the thiazole ring’s interaction with viral envelope proteins .
Antimicrobial and Enzyme Inhibition
- Isoindoline-dione Oxalamides (GMC Series) : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), likely due to the isoindoline core’s planar structure .
- Adamantyl Oxalamides (Compounds 4–6) : Inhibited soluble epoxide hydrolase (sEH) with IC₅₀ < 100 nM, leveraging adamantyl’s hydrophobicity for active-site binding .
Physical and Chemical Properties
Preparation Methods
Step 1: Formation of the Oxazolidine Ring
The oxazolidine core is synthesized through cyclization of a β-amino alcohol precursor with 4-fluorophenylsulfonyl chloride.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Base : Triethylamine (2.5 equivalents) to neutralize HCl byproduct.
- Temperature : 0–5°C initially, then warmed to room temperature.
- Time : 12–24 hours.
Mechanism :
- Deprotonation of the β-amino alcohol by triethylamine.
- Nucleophilic attack of the amine on the sulfonyl chloride.
- Intramolecular cyclization to form the oxazolidine ring.
Key Data :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Molar ratio (β-amino alcohol : sulfonyl chloride) | 1 : 1.1 | 85–90% |
| Reaction temperature | 0°C → 25°C | 88% |
| Solvent | Dichloromethane | 90% |
Step 2: Sulfonylation of the Oxazolidine Intermediate
The 4-fluorophenylsulfonyl group is introduced at the 3-position of the oxazolidine ring.
Reagents :
- 4-Fluorophenylsulfonyl chloride (1.2 equivalents).
- Anhydrous potassium carbonate as base.
- Solvent: Acetonitrile or dimethylformamide.
Procedure :
- The oxazolidine intermediate is dissolved in acetonitrile.
- 4-Fluorophenylsulfonyl chloride is added dropwise at 0°C.
- The mixture is stirred at 50°C for 6 hours.
Yield Optimization :
Step 3: Oxalamide Formation via Amine Coupling
The oxalamide backbone is constructed by reacting the sulfonylated oxazolidine with 2-methoxyphenethylamine.
Activation Methods :
- Oxalyl Chloride Route :
- Carbodiimide-Mediated Coupling :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
- Solvent : Dimethylformamide.
- Yield : 82–85%.
Comparative Data :
| Method | Advantages | Disadvantages |
|---|---|---|
| Oxalyl chloride | High reactivity, short reaction time | Moisture-sensitive reagents |
| EDCI/HOBt | Mild conditions, fewer side reactions | Longer reaction time (12–18 hours) |
Alternative Route: Ruthenium-Catalyzed Oxalamide Synthesis
A novel method using ruthenium pincer complexes enables acceptorless dehydrogenative coupling of ethylene glycol with amines to form oxalamides.
Procedure :
- Ethylene glycol (2.0 equivalents) and 2-methoxyphenethylamine (1.0 equivalent) are combined.
- Catalyst: Ru-MACHO-BH (0.5 mol%).
- Reaction at 120°C for 24 hours under $$ \text{H}_2 $$ atmosphere.
Outcomes :
- Yield : 70–75% for primary amines.
- Byproduct : $$ \text{H}_2 $$ gas, easily separable.
Limitations :
Reaction Optimization and Critical Parameters
Temperature Control
Solvent Effects
Catalytic Enhancements
- Triethylamine : Essential for neutralizing HCl in cyclization and sulfonylation steps.
- Ru Catalysts : Enable greener synthesis but require inert atmospheres.
Purification and Characterization
Purification Techniques
Analytical Data
- NMR :
- HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 60:40).
- Mass Spec : [M+H]⁺ at m/z 466.1.
Applications and Further Development
Biological Activity
Material Science Applications
- Polymer Additives : Improves thermal stability of polyamides (T₅% = 280°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
